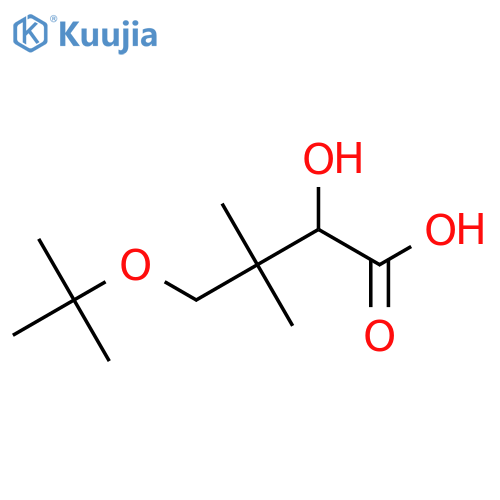Cas no 2229281-08-5 (4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid)

2229281-08-5 structure
商品名:4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid
- EN300-1788448
- 2229281-08-5
-
- インチ: 1S/C10H20O4/c1-9(2,3)14-6-10(4,5)7(11)8(12)13/h7,11H,6H2,1-5H3,(H,12,13)
- InChIKey: VDTRZJDBIRPEHP-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)CC(C)(C)C(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 204.13615911g/mol
- どういたいしつりょう: 204.13615911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 66.8Ų
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1788448-1.0g |
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid |
2229281-08-5 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1788448-0.05g |
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid |
2229281-08-5 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1788448-10.0g |
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid |
2229281-08-5 | 10g |
$6450.0 | 2023-06-02 | ||
| Enamine | EN300-1788448-0.1g |
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid |
2229281-08-5 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1788448-5.0g |
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid |
2229281-08-5 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1788448-0.5g |
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid |
2229281-08-5 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1788448-2.5g |
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid |
2229281-08-5 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1788448-1g |
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid |
2229281-08-5 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1788448-5g |
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid |
2229281-08-5 | 5g |
$4349.0 | 2023-09-19 | ||
| Enamine | EN300-1788448-0.25g |
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid |
2229281-08-5 | 0.25g |
$1381.0 | 2023-09-19 |
4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid 関連文献
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
2229281-08-5 (4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid) 関連製品
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
